molecular formula C9H14O6 B1618852 Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate CAS No. 6506-31-6

Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate

Cat. No. B1618852
CAS RN: 6506-31-6
M. Wt: 218.2 g/mol
InChI Key: LVAUHOGCZGDDIX-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate, also known as DMDA-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a colorless liquid that is soluble in water and has a molecular weight of 218.22 g/mol.

Scientific Research Applications

Synthesis and Olfactory Properties

  • Synthesis from Dimethyl 2,2'-[(4-allyl-1,2-phenylene)bis(oxy)]diacetate : Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate has been used in the synthesis of compounds with marine, spicy-vanillic odor. These compounds were obtained by a series of reactions including isomerization, Dieckmann condensation, saponification, and decarboxylation (Kraft, Popaj, Müller, & Schär, 2010).

Chiroptical Studies

  • Study of Cryptochirality : This compound was connected to pyrene moieties to study cryptochirality. The chiroptical properties were revealed in the photoexcited state by circularly polarised luminescence signals (Amako et al., 2015).

Reaction Analysis

  • Scission Analysis with Acetyl Chloride : The reaction of this compound with acetyl chloride was studied, revealing insights into the structural course of the reaction and the formation of chloropropylacetates (Atavin et al., 1967).

Hemiothoesters Studies

  • Generation and Characterisation : It played a role in the detection of dimethyl hemiorthoformate, an intermediate in the hydrolysis of related compounds, providing insights into the behavior of these compounds (Capon & Grieve, 1980).

Asymmetric Catalysis

  • Catalysis in Asymmetric Reactions : This compound has been used in the synthesis of homochiral pyridyl, bipyridyl, and phosphino derivatives for metal-catalyzed asymmetric reactions (Chelucci et al., 1996).

  • Dirhodium(II)-Catalyzed Reactions : Its derivatives underwent dirhodium(II)-catalyzed reactions with aryl aldehydes, demonstrating diastereocontrol in certain reactions and producing diastereoisomers (Doyle et al., 1997).

Organic Synthesis

  • Synthesis of 1,3-Dioxolanes : The compound facilitated the synthesis of various 1,3-dioxolanes, showcasing its utility in organic synthesis processes (Adams, Barnard, & Brosius, 1999).

  • Antileukemic Activity : It was used in the synthesis of compounds showing in vivo antileukemia activity, demonstrating its potential in medical research (Anderson & Corey, 1977).

  • Intermediates in Synthesis of Chrysanthemic Acid : Served as an intermediate in the synthesis of chrysanthemic acid, a compound with significant applications in chemistry (Baudoux et al., 1998).

properties

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-12-7(10)5-9(6-8(11)13-2)14-3-4-15-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAUHOGCZGDDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(OCCO1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281593
Record name Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate

CAS RN

6506-31-6
Record name 2,2-Dimethyl 1,3-dioxolane-2,2-diacetate
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Record name NSC 22081
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Record name 6506-31-6
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Record name Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
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Synthesis routes and methods I

Procedure details

To a solution of 4.2 g (24 mmol) of dimethyl 3-oxopentanedioate and 2.7 ml (48 mmol) of ethylene glycol in 50 mL of methylene chloride was added 12 mL (96 mmol) of TMSCl at room temperature. The reaction mixture was stirred at 50° C. for 3 days. The reaction was quenched with saturated NaHCO3 aqueous solution. The aqueous layer was extracted with ether. The combined organic layers were washed with brine, dried over Na2SO4, evaporated under reduced pressure. Chromatography on silica gel gave the desired product, dimethyl 2,2′-(1,3-dioxolane-2,2-diyl)diacetate (2.6 g, 12 mmol, yield: 50%): MS (m/e): 219 (M+1)+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4.2 g (24 mmol) of dimethyl 3-oxopentanedioate and 2.7 ml (48 mmol) of ethylene glycol in 50 mL of methylene chloride was added 12 mL (96 mmol) of TMSC1 at room temperature. The reaction mixture was stirred at 50° C. for 3 days. The reaction was quenched with saturated NaHCO3 aqueous solution. The aqueous layer was extracted with ether. The combined organic layers were washed with brine, dried over Na2SO4, evaporated under reduced pressure. Chromatography on silica gel gave the desired product, dimethyl dioxolane-2,2-diyl)diacetate (2.6 g, 12 mmol, yield: 50%): MS (m/e): 219 (M+1)+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4.2 g (24 mmol) of dimethyl 3-oxopentanedioate and 2.7 ml (48 mmol) of ethylene glycol in 50 mL of methylene chloride was added 12 mL (96 mmol) of TMSCl at room temperature. The reaction mixture was stirred at 50° C. for 3 days. The reaction was quenched with saturated NaHCO3 aqueous solution. The aqueous layer was extracted with ether. The combined organic layers were washed with brine, dried over Na2SO4, evaporated under reduced pressure. Chromatography on silica gel gave the desired product, dimethyl dioxolane-2,2-diyl)diacetate (2.6 g, 12 mmol, yield: 50%): MS (m/e): 219 (M+1)+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
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Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
Reactant of Route 6
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Citations

For This Compound
1
Citations
BR Atwood - 2018 - search.proquest.com
This thesis details some of the paths taken, ideas explored, and failures met with during synthesis projects targeting two unusual natural products, neither of which has to-date …

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